![molecular formula C6H4ClN3O2S B2469847 Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride CAS No. 2219368-66-6](/img/structure/B2469847.png)

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

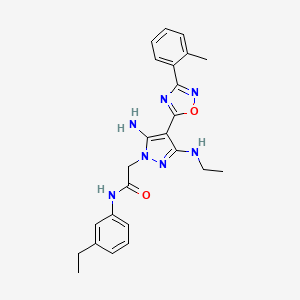

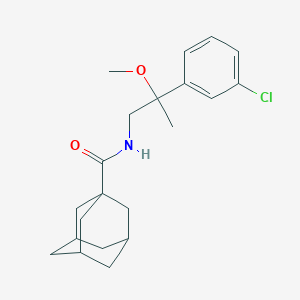

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H4ClN3O2S . It has an average mass of 217.633 Da and a monoisotopic mass of 216.971268 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H . This indicates the molecular structure of the compound. For a detailed structural analysis, specialized software or resources that can interpret InChI codes may be needed.科学的研究の応用

1. Synthesis and Antimicrobial Activity

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is utilized in the synthesis of various heterocyclic compounds, such as isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[1,5-a]pyrimidines. These compounds demonstrate significant antimicrobial activities against gram-positive and gram-negative bacteria. The regioselectivity of 1,3-dipolar cycloadditions plays a crucial role in their synthesis (Zaki, Sayed, & Elroby, 2016).

2. Enzyme Inhibition and Antitumor Activity

Pyrazolo[1,5-b]pyridazines have been identified as selective cyclin-dependent kinase inhibitors, showing potential for treating solid tumors. This involves modifying the hinge-binding amine and the C(2)- and C(6)-substitutions on the pyrazolopyridazine core (Stevens et al., 2008).

3. Synthesis of Novel Colored Materials

Pyrazolo[1,5-b]pyridazine derivatives are also synthesized for their application in creating new colored materials. This involves the synthesis of 3-arylazo-8H-imidazo[1,2-b]pyrazolo[4,3-d]pyridazines, confirmed through spectroscopic and X-ray crystallographic analyses (Farghaly & Shawali, 2010).

作用機序

Target of Action

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride has been identified as a potential inhibitor of human kinases . The primary targets of this compound are the human kinases GSK-3β, CDK-2, and CDK-4 . These kinases play crucial roles in cell cycle regulation and signal transduction pathways, making them important targets for therapeutic intervention.

Mode of Action

The compound interacts with its targets through a process of selective inhibition . It binds to the active sites of the kinases, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of these kinases by this compound affects multiple biochemical pathways. For instance, GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. CDK-2 and CDK-4 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized to improve its absorption, distribution, metabolism, and excretion (ADME) profile . This optimization has resulted in improved bioavailability, allowing the compound to reach its targets in the body more effectively .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of kinase activity, leading to disruption of the signaling pathways they regulate . This can result in cell cycle arrest and potentially induce apoptosis in cancer cells .

特性

IUPAC Name |

pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTWLTLNQGXIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2N=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2469766.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)

![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)